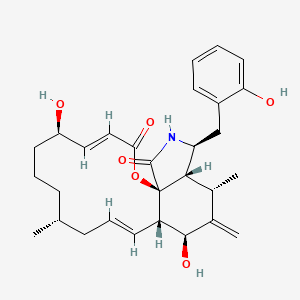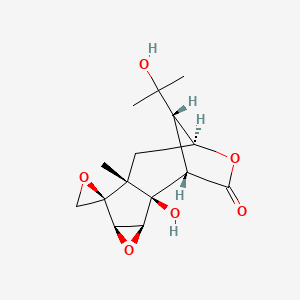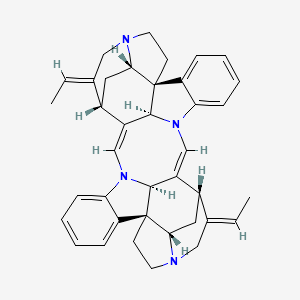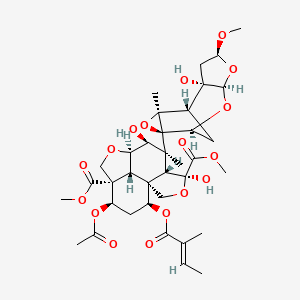![molecular formula C27H24N2O5S B1256387 ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1256387.png)
ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-(2-phenylethenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester is a benzoate ester and a member of phenols.
Wissenschaftliche Forschungsanwendungen
Structural Modifications and Conformational Features
The thiazolo[3,2-a]pyrimidines, including various derivatives, have been studied for their structural modifications and supramolecular aggregation. The aryl ring positioned at C5 of the thiazolopyrimidine ring is typically perpendicular, and different substituents at positions C2, C3, C6, and on the aryl at C5 lead to significant differences in intermolecular interaction patterns. The packing features of these compounds are controlled by weak interactions like C-H…O, C-H…N, N-H…N O-H…N, C-H…π, and π…π interactions (Nagarajaiah & Begum, 2014).
Synthesis Techniques
The synthesis of thiazolopyrimidine derivatives involves multi-component condensations and can be influenced by the position and nature of substituents in the aldehyde component. The structures of the synthesized compounds are determined through spectroscopic methods, and the synthesis approach can vary to form different derivatives depending on the chemical conditions (Vasilkova, Nikulin & Krivenko, 2020).
Applications in Molecular Synthesis
Creation of Novel Compounds
Thiazolopyrimidine derivatives have been used as precursors in cycloaddition reactions, leading to the formation of novel compounds with unique structures. These products are characterized thoroughly through methods like NMR, IR, HRMS spectrometry, and X-ray crystallographic analysis, showcasing the versatility of thiazolopyrimidine derivatives in synthesizing structurally diverse molecules (Zeng, Ren, Fu & Li, 2018).
Preparation and Transformation to Heterocyclic Systems
Ethyl derivatives of thiazolopyrimidine are subjected to hydrolysis and cyclization to afford compounds that are then transformed into related heterocyclic systems. These transformations underscore the utility of thiazolopyrimidine derivatives in the synthesis of a variety of biologically active compounds (Youssef, Abbady, Ahmed & Omar, 2011).
Eigenschaften
Produktname |
ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
|---|---|
Molekularformel |
C27H24N2O5S |
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
ethyl (2E)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H24N2O5S/c1-4-33-26(32)24-17(2)28-27-29(22(24)15-12-19-8-6-5-7-9-19)25(31)23(35-27)16-20-10-13-21(14-11-20)34-18(3)30/h5-16,22H,4H2,1-3H3/b15-12+,23-16+ |
InChI-Schlüssel |
RHJCNONRUZIWBT-GXSAIBHDSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(C=C4)OC(=O)C)/S2)C |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)OC(=O)C)S2)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl 3,4,5-trihydroxybenzoate](/img/structure/B1256305.png)



![1-(2-methoxyphenyl)-3-[(E)-(1-methyl-5-piperidin-1-ylsulfonylindol-3-yl)methylideneamino]thiourea](/img/structure/B1256316.png)

![(1R,2R,4aS,8S,8aS)-8-[(2R,5S)-5-chloro-2,6,6-trimethyloxan-2-yl]-1-isocyano-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol](/img/structure/B1256318.png)
![[(1R,3E,6R,7E,9S,11E,13R,14S,17R,18S)-14-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-2,5,20-trioxo-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraen-6-yl] acetate](/img/structure/B1256319.png)




